molecular formula C13H14ClN3O B7875120 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine

6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine

Cat. No.: B7875120
M. Wt: 263.72 g/mol
InChI Key: FCHHGLRVYUJLMS-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C₁₄H₁₄ClN₃O and a molecular weight of 263.73 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-isopropoxyaniline with 6-chloropyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidinamines.

Scientific Research Applications

6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the manufacturing of various chemical products.

Mechanism of Action

The mechanism by which 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine can be compared with other similar compounds, such as 4-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine and 6-chloro-N-(3-isopropoxyphenyl)pyrimidin-4-amine. These compounds share structural similarities but differ in the position of the chlorine atom and the isopropoxy group, which can lead to variations in their chemical properties and biological activities.

List of Similar Compounds

  • 4-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine

  • 6-chloro-N-(3-isopropoxyphenyl)pyrimidin-4-amine

  • 6-chloro-N-(2-isopropoxyphenyl)pyrimidin-4-amine

Properties

IUPAC Name

6-chloro-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)17-13-7-12(14)15-8-16-13/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHHGLRVYUJLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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